1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
CAS No.: 1448076-92-3
Cat. No.: VC7438696
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448076-92-3 |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
| Standard InChI | InChI=1S/C19H19N3O4/c1-22-10-14(13-4-2-3-5-15(13)22)16(23)9-20-19(24)21-12-6-7-17-18(8-12)26-11-25-17/h2-8,10,16,23H,9,11H2,1H3,(H2,20,21,24) |
| Standard InChI Key | HWKABZCJZSALBY-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule consists of three primary components:
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Benzo[d] dioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring fused to a benzene ring. This moiety is known for enhancing metabolic stability and modulating electronic properties in drug candidates.
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2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl chain: A hydroxyethyl linker attached to a 1-methylindole group. The indole nucleus is a privileged scaffold in medicinal chemistry, often associated with interactions with serotonin receptors and enzyme inhibition.
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Urea bridge: A carbonyl group connected to two amine groups, enabling hydrogen bonding with biological targets such as enzymes or receptors.
The spatial arrangement of these components is critical for molecular recognition. The hydroxyl group on the ethyl linker enhances solubility and facilitates hydrogen bonding, while the methyl group on the indole nitrogen may influence steric interactions.
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 1448076-92-3 |
| Molecular Formula | |
| Molecular Weight | 353.378 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
| SMILES | CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
| InChIKey | HWKABZCJZSALBY-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 1-(benzo[d] dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multi-step reactions:
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Preparation of 1-methylindole-3-ethyl alcohol:
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Friedel-Crafts alkylation or Grignard reactions may introduce the hydroxyethyl group to 1-methylindole.
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Formation of the urea bridge:
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Reaction of 1-methylindole-3-ethyl alcohol with phosgene or carbonyldiimidazole (CDI) generates an isocyanate intermediate, which subsequently reacts with 1,3-benzodioxol-5-amine.
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Precise control of reaction conditions (temperature, solvent, stoichiometry) is essential to minimize side products such as over-alkylation or urea hydrolysis.
Challenges in Synthesis
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Steric hindrance: The bulky 1-methylindole group may slow nucleophilic attack during urea formation.
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Sensitivity of the dioxole ring: Acidic or basic conditions risk opening the dioxole ring, necessitating neutral pH environments.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR:
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Aromatic protons of the benzodioxole ring appear as doublets at 6.7–7.1 ppm.
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The indole NH proton (if present) resonates near 10.5 ppm, though methylation at N1 eliminates this signal.
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NMR:
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The carbonyl carbon of the urea group is observed at 155–160 ppm.
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Infrared (IR) Spectroscopy
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Strong absorption bands at (urea C=O stretch) and (C-O-C stretch of the dioxole ring).
Mass Spectrometry
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Electrospray ionization (ESI-MS) typically shows a molecular ion peak at 353.4 ([M+H]).
| Compound | Biological Activity | MIC (nM) |
|---|---|---|
| Pyrrolidinomethanone 4e | Antibacterial (Sarcina, S. aureus) | 80–110 |
| 1448076-92-3 | Hypothesized antibacterial | Not reported |
Future Directions
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Biological screening: Prioritize assays against bacterial strains and cancer cell lines to validate hypothesized activities.
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Derivatization: Modify the hydroxyethyl linker to explore structure-activity relationships (SAR).
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Crystallography: Obtain X-ray data to elucidate binding modes with biological targets.
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